
3,4,5-Trimethoxy-N-(octan-2-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-(octan-2-yl)aniline is an organic compound with the molecular formula C17H29NO3 and a molecular weight of 295.41706 g/mol . It is a derivative of aniline, substituted with three methoxy groups at the 3, 4, and 5 positions and an octan-2-yl group at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate alkylating agent. One common method is the alkylation of 3,4,5-trimethoxyaniline with 2-octanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-N-(octan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-(octan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyaniline: A simpler derivative without the octan-2-yl group.
3,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group instead of an amine.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of an aniline.
Uniqueness
3,4,5-Trimethoxy-N-(octan-2-yl)aniline is unique due to the presence of the octan-2-yl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
646026-90-6 |
|---|---|
Molekularformel |
C17H29NO3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-octan-2-ylaniline |
InChI |
InChI=1S/C17H29NO3/c1-6-7-8-9-10-13(2)18-14-11-15(19-3)17(21-5)16(12-14)20-4/h11-13,18H,6-10H2,1-5H3 |
InChI-Schlüssel |
APSUCCQDNAAIQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)NC1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
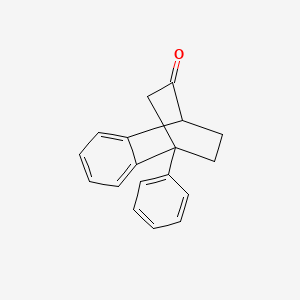
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
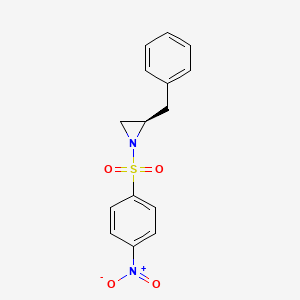
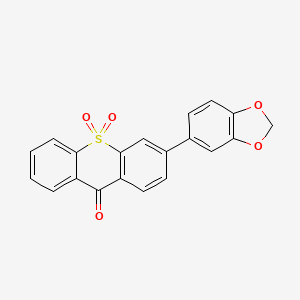
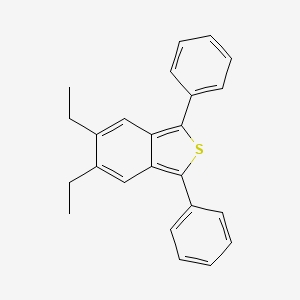
methanone](/img/structure/B12604282.png)
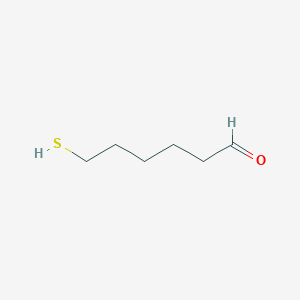
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)

